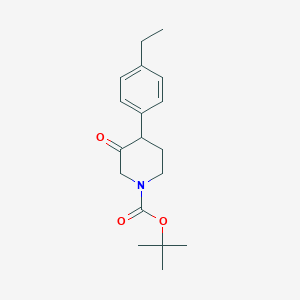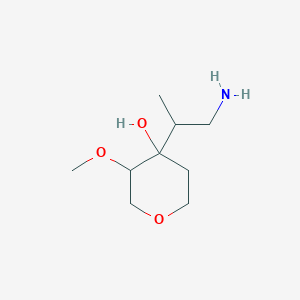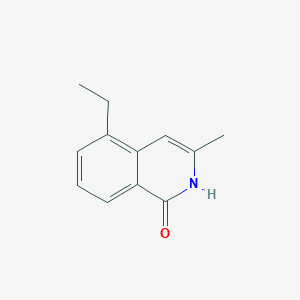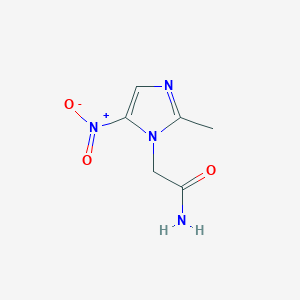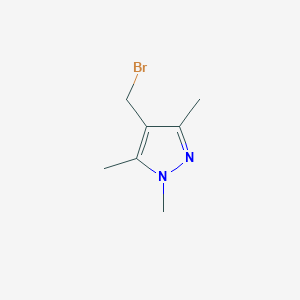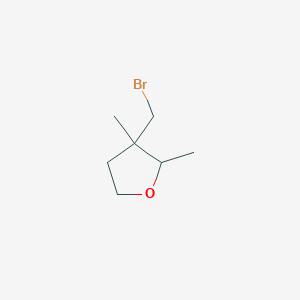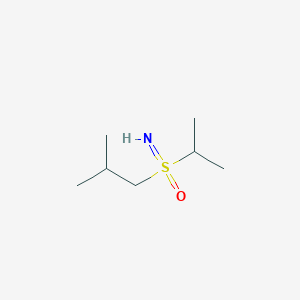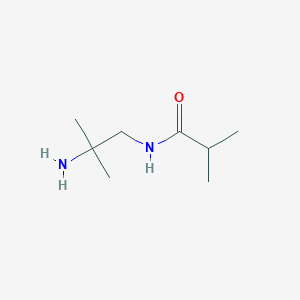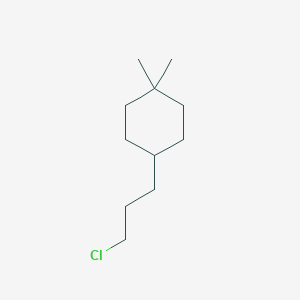
4-(3-Chloropropyl)-1,1-dimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloropropyl)-1,1-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 3-chloropropyl group and two methyl groups at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropyl)-1,1-dimethylcyclohexane typically involves the alkylation of 1,1-dimethylcyclohexane with 3-chloropropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced separation techniques such as distillation or chromatography can further enhance the purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: Oxidation of the compound can lead to the formation of ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction can convert the chloropropyl group to a propyl group, using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: 4-(3-Hydroxypropyl)-1,1-dimethylcyclohexane
Oxidation: 4-(3-Oxopropyl)-1,1-dimethylcyclohexane
Reduction: 4-Propyl-1,1-dimethylcyclohexane
科学的研究の応用
4-(3-Chloropropyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of cell membrane interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 4-(3-Chloropropyl)-1,1-dimethylcyclohexane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
4-(3-Chloropropyl)-1,1-dimethylcyclopentane: Similar structure but with a cyclopentane ring.
4-(3-Chloropropyl)-1,1-dimethylbenzene: Similar structure but with a benzene ring.
4-(3-Chloropropyl)-1,1-dimethylcycloheptane: Similar structure but with a cycloheptane ring.
Uniqueness: 4-(3-Chloropropyl)-1,1-dimethylcyclohexane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its cyclohexane ring provides a stable, non-aromatic structure that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H21Cl |
|---|---|
分子量 |
188.74 g/mol |
IUPAC名 |
4-(3-chloropropyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-11(2)7-5-10(6-8-11)4-3-9-12/h10H,3-9H2,1-2H3 |
InChIキー |
KGGDANVDUHEHPN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)CCCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


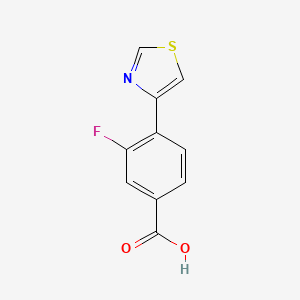
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
